molecular formula C13H20O4 B8352177 4-(2,2-Dimethoxy)ethoxy-propoxybenzene

4-(2,2-Dimethoxy)ethoxy-propoxybenzene

Cat. No.: B8352177
M. Wt: 240.29 g/mol
InChI Key: WGBKMHCJDOURQM-UHFFFAOYSA-N
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Description

4-(2,2-Dimethoxyethoxy)propoxybenzene is a benzenoid compound characterized by a central benzene ring substituted with a propoxy chain containing a dimethoxyethoxy moiety. The dimethoxy and propoxy groups likely enhance solubility in polar solvents and modulate electronic effects on the aromatic ring, impacting reactivity and intermolecular interactions .

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

1-(2,2-dimethoxyethoxy)-4-propoxybenzene

InChI

InChI=1S/C13H20O4/c1-4-9-16-11-5-7-12(8-6-11)17-10-13(14-2)15-3/h5-8,13H,4,9-10H2,1-3H3

InChI Key

WGBKMHCJDOURQM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)OCC(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-inflammatory Benzenoids from Antrodia camphorata

Compounds isolated from Antrodia camphorata, such as 3-isopropenyl-2-methoxy-6-methyl-4,5-methylenedioxyphenol (Compound 1) and 2,3-methylenedioxy-4-methoxy-5-methylphenol (Compound 5), share methoxy and methylenedioxy substituents but lack the extended propoxy chain of 4-(2,2-dimethoxyethoxy)propoxybenzene. These compounds exhibit potent anti-inflammatory activity, inhibiting LPS-induced NO production with IC50 values of 1.8 ± 0.2 µg/mL (Compound 1) and 0.8 ± 0.3 µg/mL (Compound 5) . The absence of a propoxy group in these analogs suggests that alkyl ether chains may reduce anti-inflammatory efficacy but improve pharmacokinetic properties like membrane permeability .

2-[4-(2,6-Dimethoxyphenyl)butyl]-1,3-dimethoxybenzene

This compound () features a butyl linker between two dimethoxyphenyl groups. X-ray crystallography reveals aromatic C–C bond distances (1.384–1.404 Å) and aliphatic C–C bonds (1.509–1.535 Å), comparable to expected values for 4-(2,2-dimethoxyethoxy)propoxybenzene. However, its herringbone crystal packing contrasts with simpler aliphatic benzenoids, highlighting how extended ether chains (as in the target compound) could disrupt π-π stacking .

1-{2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy}-2,4-dimethylbenzene

This analog () includes a polyethylene glycol-like ethoxyethoxy chain. The ethoxyethoxy moiety increases hydrophilicity, similar to the dimethoxyethoxy group in the target compound. Such structures are often used in drug delivery systems, suggesting that 4-(2,2-dimethoxyethoxy)propoxybenzene may also serve as a solubilizing agent or linker in prodrugs .

Etofenprox (Pesticide Analog)

Etofenprox (), a pesticide with the structure 1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene, shares a propoxy-methyl-phenoxy backbone. However, the dimethoxyethoxy group may reduce volatility compared to etofenprox’s methylpropoxy chain .

Bond Lengths and Conformation

  • Aromatic C–C bonds: In dimethoxy-substituted benzenoids (e.g., ), aromatic bonds range from 1.38–1.40 Å, consistent with delocalized π-electrons.
  • Aliphatic C–C bonds : Ether-linked chains (e.g., butyl or propoxy groups) exhibit longer bonds (1.50–1.53 Å ), reflecting single-bond character .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Bioactivity (IC50) Key Reference
4-(2,2-Dimethoxyethoxy)propoxybenzene Propoxy, dimethoxyethoxy N/A N/A
Compound 1 (A. camphorata) Methylenedioxy, methoxy, isopropenyl 1.8 ± 0.2 µg/mL (NO)
Compound 5 (A. camphorata) Methylenedioxy, methoxy, methyl 0.8 ± 0.3 µg/mL (NO)
Etofenprox Ethoxyphenyl, propoxy-methyl Pesticide (no IC50 data)

Table 2: Bond Lengths in Selected Compounds

Compound Aromatic C–C (Å) Aliphatic C–C (Å) Source
2-[4-(2,6-Dimethoxyphenyl)butyl]-1,3-dimethoxybenzene 1.384–1.404 1.509–1.535
4-[2-(3,4-Dimethoxyphenethylamino)propoxy]-2-methoxybenzamide 1.426 (avg) N/A

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